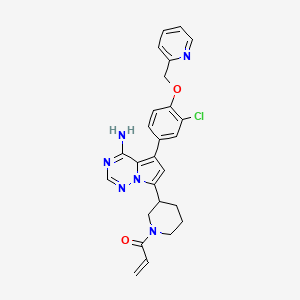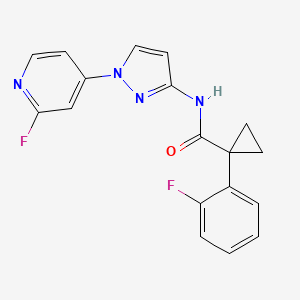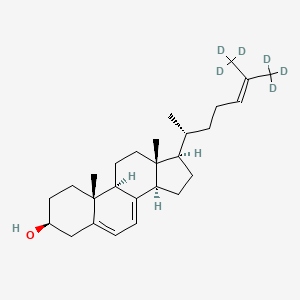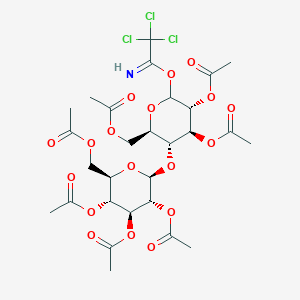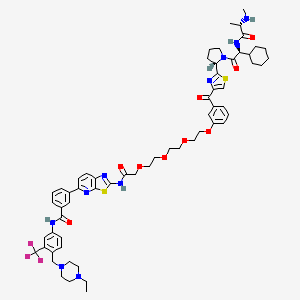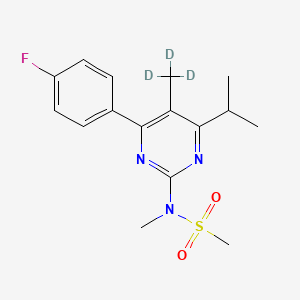
beta-Muricholic Acid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Muricholic Acid-d5: is a deuterium-labeled derivative of beta-Muricholic Acid, a bile acid primarily found in rodents. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and pharmacokinetics due to its stability and traceability .
准备方法
Synthetic Routes and Reaction Conditions: Beta-Muricholic Acid-d5 can be synthesized through the deuteration of beta-Muricholic Acid. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved using deuterated reagents and solvents under controlled conditions to ensure high isotopic purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterated compounds. The production involves multiple steps, including purification and quality control, to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: Beta-Muricholic Acid-d5 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
科学研究应用
Chemistry: Beta-Muricholic Acid-d5 is used as a tracer in metabolic studies to understand the pathways and transformations of bile acids in the body. Its stability and traceability make it an ideal candidate for such studies .
Biology: In biological research, this compound is used to study the interactions between bile acids and gut microbiota. It helps in understanding how bile acids influence gut health and disease .
Medicine: this compound is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of bile acids. This information is crucial for developing new drugs and therapies .
Industry: In the industrial sector, this compound is used in the production of deuterated compounds for various applications, including drug development and chemical synthesis .
作用机制
Beta-Muricholic Acid-d5 exerts its effects by interacting with bile acid receptors and transporters in the body. The deuterium labeling allows researchers to trace its movement and transformations within biological systems. The primary molecular targets include the farnesoid X receptor (FXR) and the bile acid transporter proteins. These interactions regulate various metabolic pathways, including lipid metabolism and glucose homeostasis .
相似化合物的比较
- Alpha-Muricholic Acid-d5
- Gamma-Muricholic Acid-d5
- Omega-Muricholic Acid-d5
Comparison: Beta-Muricholic Acid-d5 is unique due to its specific hydroxylation pattern and deuterium labeling. Compared to other muricholic acids, it has distinct metabolic and pharmacokinetic properties. For example, alpha-Muricholic Acid-d5 has a different hydroxylation pattern, which affects its interaction with bile acid receptors and transporters .
Conclusion
This compound is a valuable compound in scientific research due to its stability, traceability, and unique properties. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for studying bile acid metabolism and developing new therapies.
属性
分子式 |
C24H40O5 |
|---|---|
分子量 |
413.6 g/mol |
IUPAC 名称 |
(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1/i8D2,12D2,14D |
InChI 键 |
DKPMWHFRUGMUKF-LCBOSALZSA-N |
手性 SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]([C@H]([C@@H]2C1([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |
规范 SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


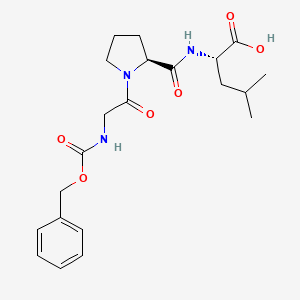
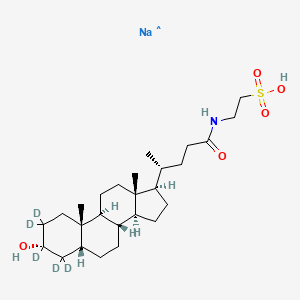
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)
![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)
